molecular formula C17H24ClN3S B12733001 Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride CAS No. 89663-24-1

Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride

Cat. No.: B12733001
CAS No.: 89663-24-1
M. Wt: 337.9 g/mol
InChI Key: MPVVZYDMXIIUNI-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate aromatic and heterocyclic compounds. The specific synthetic route for Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride would involve:

    Starting Materials: 2-methylphenyl piperazine and 4-methyl-5-thiazolyl ethyl halide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the piperazine ring or the attached aromatic and heterocyclic groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce halogen or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism for Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-: A closely related compound with similar structural features.

    Piperazine, 1-(2-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-: Another derivative with a chlorine substituent.

    Piperazine, 1-(2-methylphenyl)-4-(2-(4-ethyl-5-thiazolyl)ethyl)-: A derivative with an ethyl group on the thiazole ring.

Uniqueness

Piperazine, 1-(2-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is unique due to its specific combination of aromatic and heterocyclic groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

89663-24-1

Molecular Formula

C17H24ClN3S

Molecular Weight

337.9 g/mol

IUPAC Name

4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-1,3-thiazole;hydrochloride

InChI

InChI=1S/C17H23N3S.ClH/c1-14-5-3-4-6-16(14)20-11-9-19(10-12-20)8-7-17-15(2)18-13-21-17;/h3-6,13H,7-12H2,1-2H3;1H

InChI Key

MPVVZYDMXIIUNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=CS3)C.Cl

Origin of Product

United States

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